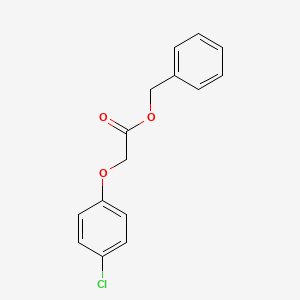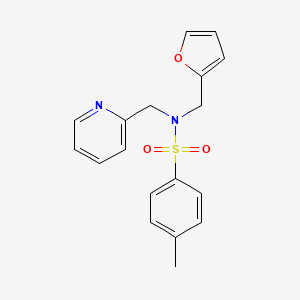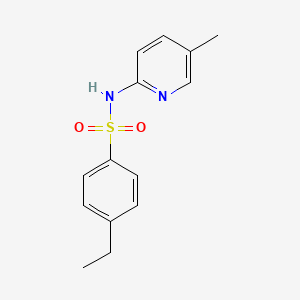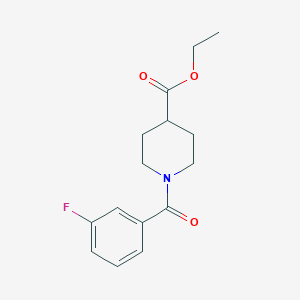![molecular formula C15H13NO3S B5681040 S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate, also known as HOP-PhT, is a phenylthiocarbamate derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has attracted attention due to its ability to inhibit the activity of certain enzymes and its potential to modulate various biochemical pathways in the body.
作用机制
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate exerts its effects by inhibiting the activity of certain enzymes and modulating various biochemical pathways in the body. The exact mechanism of action of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate is not fully understood, but it is believed to involve the inhibition of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to have anti-inflammatory properties by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival. Additionally, S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate in lab experiments is its potential therapeutic applications in various diseases. S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
未来方向
There are several future directions for the study of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways. Additionally, future studies could focus on improving the solubility and bioavailability of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate to enhance its effectiveness as a therapeutic agent. Overall, the study of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has the potential to lead to the development of new and effective treatments for various diseases.
合成方法
The synthesis of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate involves the reaction of 2-amino-4-hydroxybenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The yield of the synthesis process can vary depending on the reaction conditions, but it is typically around 50-60%.
科学研究应用
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This suggests that S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate may have anti-inflammatory properties and could be a potential therapeutic agent for the treatment of inflammatory disorders.
属性
IUPAC Name |
S-[2-(4-hydroxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13-8-6-11(7-9-13)14(18)10-20-15(19)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZYYHZYUGTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)SCC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-(4-Hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)
![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)
